molecular formula C19H17N3O3S B2395840 1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 526188-48-7

1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2395840
CAS No.: 526188-48-7
M. Wt: 367.42
InChI Key: CYYZQIGUNDYSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Scientific Research Applications

1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of scientific research applications, including:

Future Directions

Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The development of new indole derivatives with improved properties and activities is a promising area of research .

Preparation Methods

The synthesis of 1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the indole ring. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific structural features and the presence of the sulfonamide group, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

1-ethyl-N-(4-methylpyridin-2-yl)-2-oxobenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-3-22-15-7-8-16(13-5-4-6-14(18(13)15)19(22)23)26(24,25)21-17-11-12(2)9-10-20-17/h4-11H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYZQIGUNDYSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC=CC(=C4)C)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.